molecular formula C18H21BO4 B13994355 Methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthoate

Methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthoate

Cat. No.: B13994355
M. Wt: 312.2 g/mol
InChI Key: OBYNAYMAOWAMAQ-UHFFFAOYSA-N
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Description

Methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthoate is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a naphthalene moiety. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to their stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthoate typically involves the reaction of 7-bromo-1-naphthoic acid with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate. The reaction mixture is heated to facilitate the formation of the boronic ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthoate undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The boronic ester group can participate in nucleophilic substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate or sodium hydroxide.

Major Products

    Oxidation: 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthoic acid.

    Reduction: 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthylmethanol.

    Substitution: Various biaryl compounds depending on the coupling partner.

Scientific Research Applications

Methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds, which are important in the synthesis of pharmaceuticals and organic materials.

    Biology: Employed in the development of fluorescent probes for detecting biological molecules.

    Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its reactivity and stability.

Mechanism of Action

The mechanism of action of Methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthoate primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom in the dioxaborolane ring forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the coupling partner. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to form the desired biaryl product.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Another boronic ester used in cross-coupling reactions.

    2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline: A boronic ester with a different aromatic moiety.

Uniqueness

Methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthoate is unique due to its naphthalene core, which imparts distinct electronic properties and reactivity compared to other boronic esters. This uniqueness makes it particularly valuable in the synthesis of complex organic molecules and advanced materials.

Properties

Molecular Formula

C18H21BO4

Molecular Weight

312.2 g/mol

IUPAC Name

methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxylate

InChI

InChI=1S/C18H21BO4/c1-17(2)18(3,4)23-19(22-17)13-10-9-12-7-6-8-14(15(12)11-13)16(20)21-5/h6-11H,1-5H3

InChI Key

OBYNAYMAOWAMAQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=CC=C3C(=O)OC)C=C2

Origin of Product

United States

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